2,4-Di(butan-2-yl)-4H-1-benzopyran
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Overview
Description
2,4-Di-sec-butyl-4H-chromene is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a 4H-pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-sec-butyl-4H-chromene can be achieved through various methods. One common approach involves the [4 + 2] cycloaddition reaction of enantiopure chiral salicyl N-phosphonyl imines with allenoates, catalyzed by cesium carbonate (Cs2CO3). This method provides high yields and excellent diastereoselectivity .
Industrial Production Methods: Industrial production of 2,4-Di-sec-butyl-4H-chromene typically involves scalable synthetic routes that ensure high purity and yield. The use of group-assisted purification (GAP) chemistry has been reported to simplify the purification process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 2,4-Di-sec-butyl-4H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromenone derivatives.
Reduction: Reduction reactions can convert chromenes to dihydrochromenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include chromenone derivatives, dihydrochromenes, and various substituted chromenes, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,4-Di-sec-butyl-4H-chromene has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2,4-Di-sec-butyl-4H-chromene involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with tubulin at the binding sites of colchicine . Additionally, the compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
4H-chromene: A structurally similar compound with a wide range of biological activities, including anticancer and antimicrobial properties.
2H-chromene: Another related compound with notable biological activities, such as antidiabetic and antituberculosis effects.
Uniqueness: 2,4-Di-sec-butyl-4H-chromene stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chromene derivatives .
Properties
CAS No. |
61714-08-7 |
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Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
2,4-di(butan-2-yl)-4H-chromene |
InChI |
InChI=1S/C17H24O/c1-5-12(3)15-11-17(13(4)6-2)18-16-10-8-7-9-14(15)16/h7-13,15H,5-6H2,1-4H3 |
InChI Key |
OQSGEHMDALNPGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C=C(OC2=CC=CC=C12)C(C)CC |
Origin of Product |
United States |
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